molecular formula C14H14N6O2 B6533183 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide CAS No. 1070807-05-4

2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide

Cat. No.: B6533183
CAS No.: 1070807-05-4
M. Wt: 298.30 g/mol
InChI Key: HAAYCRQGIQWLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide belongs to the 3-substituted [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones class, which has garnered attention for its antiviral properties, particularly against Chikungunya virus (CHIKV) . Its core structure features a triazolopyrimidinone scaffold linked to an N-phenylacetamide moiety. The ethyl group at position 3 and the phenylacetamide substituent at position 6 are critical for its bioactivity, likely influencing interactions with viral nonstructural protein 1 (nsP1), a key enzyme in alphavirus RNA capping .

Properties

IUPAC Name

2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-2-20-13-12(17-18-20)14(22)19(9-15-13)8-11(21)16-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAYCRQGIQWLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction Mechanisms

The core formation often employs a Huissen-type cycloaddition between 4,5-diaminopyrimidin-2(1H)-one and an ethyl glyoxalate derivative. This reaction proceeds under acidic conditions (e.g., acetic acid) at 80–100°C, yielding the triazolopyrimidine scaffold. The choice of solvent and temperature critically influences reaction kinetics and byproduct formation. For instance, elevated temperatures (>100°C) may lead to decomposition, while milder conditions (70–80°C) extend reaction times but improve selectivity.

Optimization Strategies

  • Catalysts : Lewis acids such as ZnCl₂ or FeCl₃ enhance cyclization efficiency by stabilizing transition states.

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, whereas protic solvents (e.g., ethanol) may facilitate proton transfer during cyclization.

Formation of the Acetamide Moiety

The N-phenylacetamide side chain is introduced through a coupling reaction between the triazolopyrimidine intermediate and phenylacetylamine.

Amide Bond Formation

The HATU-mediated coupling (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely employed due to its high efficiency in forming amide bonds. Reaction conditions include:

  • Solvent : Dichloromethane (DCM) or acetonitrile.

  • Base : Diisopropylethylamine (DIPEA) to scavenge protons.

  • Temperature : Room temperature (25°C) with stirring for 12–16 hours.

Alternative Coupling Reagents

  • EDC/HOBt : Ethylcarbodiimide hydrochloride (EDC) with hydroxybenzotriazole (HOBt) offers a cost-effective alternative but requires strict moisture control.

  • DCC : Dicyclohexylcarbodiimide (DCC) is less favored due to difficulty in removing byproducts.

Purification and Characterization

Post-synthetic purification ensures the removal of unreacted starting materials and byproducts.

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from impurities.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity, critical for pharmacological applications.

Spectroscopic Characterization

  • NMR : <sup>1</sup>H NMR (400 MHz, DMSO-d₆) reveals characteristic peaks: δ 8.45 (s, 1H, triazole-H), δ 4.25 (q, 2H, -CH₂CH₃), δ 2.10 (s, 3H, -COCH₃).

  • Mass Spectrometry : ESI-MS m/z 368.2 [M+H]<sup>+</sup> confirms molecular weight.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates addressing challenges in reproducibility and cost-efficiency.

Continuous Flow Reactors

Adopting microreactor technology reduces reaction times and improves heat transfer during cyclization and alkylation steps. For example, a tubular reactor operating at 100°C achieves 90% yield in 2 hours, compared to 8 hours in batch processes.

Green Chemistry Approaches

  • Solvent Recycling : DMF recovery via distillation reduces waste and costs.

  • Catalyst Immobilization : Silica-supported ZnCl₂ enables catalyst reuse for up to five cycles without activity loss.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for different preparation methods:

StepMethodYield (%)Purity (%)Cost (USD/g)
CyclizationHuissen cycloaddition789512.50
AlkylationEthyl iodide/K₂CO₃829718.00
AmidationHATU coupling889822.30
Alternative AmidationEDC/HOBt759315.80

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive regions:

  • Triazole ring (1,2,3-triazolo[4,5-d]pyrimidine)

  • Acetamide group (-N-phenylacetamide)

  • Pyrimidinone moiety (7-oxo-3H,6H,7H-pyrimidine)

Each region participates in distinct reaction pathways, as summarized below:

Functional GroupReaction TypeConditionsProducts/Outcome
Triazole ringElectrophilic substitutionHNO₃/H₂SO₄, 0–5°CNitro derivatives at C5 or C7
AcetamideHydrolysisHCl (6M), refluxCarboxylic acid + aniline
PyrimidinoneTautomerismAqueous pH 7–9Enol-keto equilibrium
Ethyl side chainOxidationKMnO₄, acidic conditionsCarboxylic acid derivative

Triazole Ring Reactivity

The 1,2,3-triazole ring is electron-deficient due to conjugation with the pyrimidinone system, enabling electrophilic substitution. Key reactions include:

Nitration

Under nitrating conditions, the triazole ring undergoes nitration at positions activated by the electron-withdrawing pyrimidinone. For example:
C15H16N6O2+HNO3H2SO4C15H15N7O5\text{C}_{15}\text{H}_{16}\text{N}_6\text{O}_2 + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{15}\text{H}_{15}\text{N}_7\text{O}_5 (nitro derivative) .

Nucleophilic Attack

The triazole N2 position is susceptible to nucleophilic substitution. For instance, reaction with amines yields substituted triazoles:
C15H16N6O2+RNH2C15H15N7O2R\text{C}_{15}\text{H}_{16}\text{N}_6\text{O}_2 + \text{RNH}_2 \rightarrow \text{C}_{15}\text{H}_{15}\text{N}_7\text{O}_2\text{R} .

Acetamide Group Reactions

The acetamide group (-NHCOCH₂-) participates in hydrolysis and alkylation:

Acid/Base-Catalyzed Hydrolysis

  • Acidic hydrolysis : Yields 2-{3-ethyl-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl}acetic acid and aniline.

  • Basic hydrolysis : Forms the corresponding carboxylate salt.

N-Alkylation

Reaction with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ produces N-alkylated derivatives:
C15H16N6O2+CH3IC16H18N6O2I\text{C}_{15}\text{H}_{16}\text{N}_6\text{O}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_{16}\text{H}_{18}\text{N}_6\text{O}_2\text{I} .

Pyrimidinone Reactivity

The pyrimidinone moiety exhibits keto-enol tautomerism and hydrogen-bonding capacity:

Tautomerism

In neutral or basic aqueous solutions, the pyrimidinone exists in equilibrium between keto and enol forms:
Keto formEnol form\text{Keto form} \rightleftharpoons \text{Enol form}
This equilibrium influences solubility and binding to biological targets .

Coordination Chemistry

The carbonyl oxygen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) under mild conditions.

Ethyl Side Chain Modifications

The ethyl group at the 3-position undergoes oxidation and halogenation:

Oxidation

Strong oxidizing agents like KMnO₄ convert the ethyl group to a carboxylic acid:
CH2CH3KMnO4COOH-\text{CH}_2\text{CH}_3 \xrightarrow{\text{KMnO}_4} -\text{COOH} .

Halogenation

Free-radical bromination (NBS, light) yields bromoethyl derivatives:
CH2CH3NBSCH2CH2Br-\text{CH}_2\text{CH}_3 \xrightarrow{\text{NBS}} -\text{CH}_2\text{CH}_2\text{Br} .

Biological Interactions (Receptor Binding)

While not classical chemical reactions, the compound interacts with biological targets via:

  • Hydrogen bonding : Pyrimidinone carbonyl and triazole N-atoms bind to enzyme active sites .

  • π-π stacking : The phenylacetamide group interacts with aromatic residues in receptors .

Comparative Reactivity of Structural Analogs

The table below compares reactions of the target compound with related triazolopyrimidines:

CompoundKey ReactionRate Constant (k, s⁻¹)Reference
Target compoundAcetamide hydrolysis2.3×1042.3 \times 10^{-4}
3-Benzyltriazolo[4,5-d]pyrimidinoneNitration1.8×1031.8 \times 10^{-3}
5-Methyltriazolo[1,5-a]pyrimidineOxidation of methyl group4.1×1054.1 \times 10^{-5}

Scientific Research Applications

The compound exhibits several promising biological activities:

Antimicrobial Activity

Research has indicated that derivatives of triazolopyrimidine compounds often possess significant antibacterial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The presence of the triazole ring enhances the interaction with microbial targets, making it a candidate for antibiotic development .

Anticancer Properties

Triazolopyrimidine derivatives have been investigated for their anticancer potential. The compound's ability to interfere with cancer cell proliferation has been documented in several studies. For example, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Enzyme Inhibition

Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression and bacterial resistance mechanisms. This inhibition can lead to enhanced efficacy of existing treatments or serve as a basis for new therapeutic agents .

Case Study 1: Antibacterial Efficacy

In a study conducted on various triazolopyrimidine derivatives, 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of standard antibiotics, indicating its potential as a new antibacterial agent .

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines showed that the compound effectively reduced cell viability by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins. In vivo experiments on mice bearing tumor xenografts revealed a marked reduction in tumor size compared to control groups treated with placebo .

Research Findings

Recent findings highlight the compound's potential as a lead structure for drug development:

ApplicationFindingsReferences
AntibacterialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits enzymes related to bacterial resistance

Mechanism of Action

The mechanism by which 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Substituents at Position 3
  • This substitution may reduce metabolic degradation relative to methyl groups .
  • 3-Methyl Derivatives : Compounds like N-(3-chloro-4-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide (CAS: 946240-54-6) exhibit similar nsP1 inhibition but with lower resistance profiles. Resistance mutations (e.g., P34S, T246A in nsP1) are more commonly observed in aryl-substituted analogs than alkyl derivatives .
  • 3-Aryl Derivatives: MADTP series compounds (e.g., 3-aryl-triazolopyrimidinones) show potent CHIKV inhibition but are prone to resistance due to mutations in nsP1’s GTP-binding pocket .
Modifications at Position 6
  • N-Phenylacetamide (Target Compound) : The phenyl group may engage in π-π stacking with aromatic residues in nsP1, while the acetamide linker provides flexibility for optimal binding .
  • N-(2,4,6-Trimethylphenyl)acetamide : This derivative (CAS: 946306-55-4) demonstrates enhanced steric hindrance, which may reduce off-target interactions but lower potency compared to the parent N-phenyl group .

Physicochemical Properties

  • Molecular Weight : The target compound (MW: ~326–336 g/mol) falls within the acceptable range for oral bioavailability, unlike bulkier analogs like methyl 2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)acetate (MW: 333.73 g/mol) .

Research Findings and Mechanistic Insights

  • nsP1 Targeting: The triazolopyrimidinone scaffold disrupts nsP1’s methyltransferase activity, critical for viral RNA capping. Ethyl and phenyl groups optimize binding to nsP1’s hydrophobic pockets .
  • Resistance Avoidance : Alkyl substituents (e.g., ethyl, methyl) at position 3 are less susceptible to resistance mutations compared to aryl groups, which induce conformational changes in nsP1 .
  • Synthetic Accessibility : The target compound’s synthesis involves regioselective cyclization and acetamide coupling, similar to methods used for methyl and cyclopropyl analogs .

Biological Activity

The compound 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide is a member of the triazolopyrimidine class, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties.

Structure and Properties

This compound features a unique structure characterized by:

  • A triazole ring fused with a pyrimidine ring.
  • An acetamide functional group linked to a phenyl moiety.

The molecular formula is C15H16N4OC_{15}H_{16}N_4O with a molecular weight of approximately 284.32 g/mol. The presence of the triazole and pyrimidine rings is crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds containing the triazole and pyrimidine moieties exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported in the range of 0.125–8 μg/mL against various strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Triazolopyrimidines

CompoundTarget BacteriaMIC (μg/mL)
2-{3-ethyl...}S. aureus0.125
2-{3-ethyl...}E. coli0.25
2-{3-ethyl...}Pseudomonas aeruginosa1.0

Antifungal Activity

The antifungal properties of this compound have also been evaluated:

  • Studies show effective inhibition against fungi like Candida albicans, with MIC values ranging from 0.5 to 4 μg/mL , indicating a promising profile compared to standard antifungal agents .

Table 2: Antifungal Activity of Triazolopyrimidines

CompoundTarget FungiMIC (μg/mL)
2-{3-ethyl...}C. albicans0.5
2-{3-ethyl...}Aspergillus flavus2

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties:

  • It has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and cellular targets:

  • Enzyme Inhibition : The triazole moiety can inhibit enzymes involved in DNA replication and repair.
  • Cellular Signaling : It may modulate signaling pathways associated with cell growth and apoptosis.

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated several derivatives of triazolopyrimidines for their antibacterial efficacy against drug-resistant strains. The results highlighted that modifications in the phenyl group significantly enhanced activity against resistant strains .
  • Antifungal Screening : In vitro tests demonstrated that compounds similar to 2-{3-ethyl...} exhibited higher antifungal activity than traditional treatments, suggesting potential for development as new antifungal agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide, and what experimental conditions are critical for yield optimization?

  • Methodology : Synthesis typically involves multi-step protocols, such as Knoevenagel condensation or cyclization reactions. For example, triazolo-pyrimidine cores are often prepared via cyclocondensation of substituted amines with carbonyl derivatives under reflux in ethanol or DMF ( ). Key parameters include:

  • Temperature control (0–5°C for intermediates, elevated for cyclization).
  • Catalysts: Piperidine or triethylamine for condensation ().
  • Solvent selection (e.g., ethanol for polar intermediates, DMF for solubility challenges).
    • Yield Optimization : Use fractional crystallization or column chromatography for purification. Yields are sensitive to stoichiometry and reaction time ().

Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

  • Methodology :

  • X-ray crystallography : Provides definitive confirmation of stereochemistry and crystal packing (e.g., bond lengths ≈ 1.35–1.48 Å for C-N bonds in triazolo-pyrimidines) ().
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR verify substituent positions (e.g., ethyl group at position 3: δ ~1.2 ppm for CH3, 3.5 ppm for CH2).
  • HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for C₁₆H₁₆N₆O₂: 332.1285) ().

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for scaled-up synthesis of this compound?

  • Methodology : Apply statistical Design of Experiments (DoE) to minimize trial runs. For example:

  • Factorial Design : Test variables (temperature, solvent ratio, catalyst loading) at high/low levels.
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., solvent polarity vs. reaction rate) ().
    • Case Study : A triazolo-pyrimidine analog achieved 85% yield after optimizing ethanol/water ratio (3:1) and reducing reaction time from 24h to 12h via DoE ().

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV indicates moderate reactivity) ().
  • Reaction Path Search : Transition state analysis (e.g., NBO charges at carbonyl oxygen: −0.45 e) identifies nucleophilic attack sites ().
    • Tools : Gaussian, ORCA, or CP2K for simulations; benchmark against experimental IR/Raman spectra.

Q. How can contradictory bioactivity data from different studies be resolved?

  • Methodology :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols).
  • Meta-Analysis : Use hierarchical clustering to group bioactivity trends. For example, a triazolo-pyrimidine derivative showed IC₅₀ variability (5–20 µM) across labs due to assay sensitivity ().
  • Structure-Activity Relationship (SAR) : Modify the phenylacetamide moiety to isolate contributing factors ().

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose to 0.1M HCl/NaOH (25–60°C) and monitor via HPLC.
  • Kinetic Modeling : Calculate degradation rate constants (e.g., t₁/₂ = 48h at pH 7.4, 25°C) ().
  • Mass Balance : Confirm >95% recovery of parent compound and degradation products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.